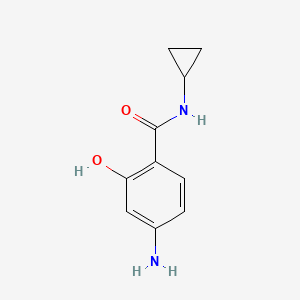

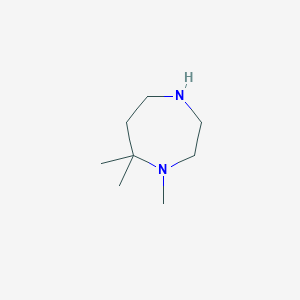

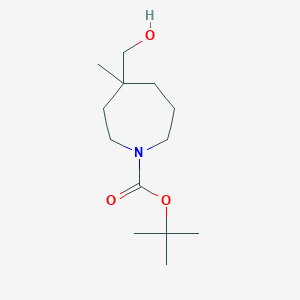

![molecular formula C7H4BrN3O2 B1382098 Acide 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylique CAS No. 1422772-78-8](/img/structure/B1382098.png)

Acide 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylique

Vue d'ensemble

Description

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.

Applications De Recherche Scientifique

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

Biological Studies: The compound is used in the study of various biological pathways and mechanisms, particularly those involving kinase inhibition.

Materials Science: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.

Méthodes De Préparation

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. Common methods include:

Cyclization: This involves the formation of the pyrrolo[2,3-b]pyrazine ring system through cyclization reactions.

Ring Annulation: This method involves the construction of the ring system by annulating smaller ring systems.

Cycloaddition: This involves the addition of two or more unsaturated molecules to form the ring system.

Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrolo[2,3-b]pyrazine ring system.

Ring Condensation: This involves the condensation of smaller ring systems to form the pyrrolo[2,3-b]pyrazine ring system.

Analyse Des Réactions Chimiques

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form reduced derivatives.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.

Mécanisme D'action

The mechanism of action of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .

Comparaison Avec Des Composés Similaires

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:

2-bromo-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the carboxylic acid group, making it less versatile for further chemical modifications.

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound lacks the bromine atom, which reduces its reactivity in substitution reactions.

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde:

These comparisons highlight the unique features of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, such as the presence of both a bromine atom and a carboxylic acid group, which contribute to its versatility and reactivity in various chemical reactions.

Propriétés

IUPAC Name |

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNHPDGWLWPFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN=C2N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

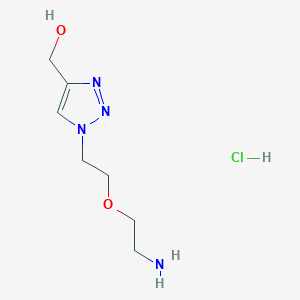

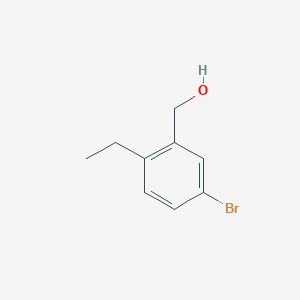

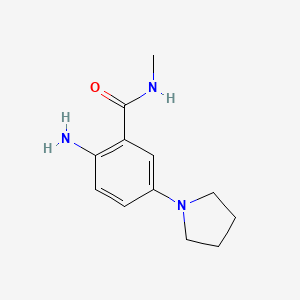

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)